molecular formula C7H5BrFNO2 B1381710 2-Bromo-3-fluoro-6-nitrotoluene CAS No. 1427502-92-8

2-Bromo-3-fluoro-6-nitrotoluene

Cat. No.: B1381710
CAS No.: 1427502-92-8
M. Wt: 234.02 g/mol
InChI Key: KGDOPLZZGRUWHO-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-nitrotoluene: is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of toluene, where the methyl group is substituted with bromine, fluorine, and nitro groups at the 2, 3, and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Bromo-3-fluoro-6-nitrotoluene typically involves multiple steps, starting from toluene. The general synthetic route includes:

    Nitration: The introduction of the nitro group can be achieved by treating toluene with a mixture of concentrated nitric acid and sulfuric acid. This step yields nitrotoluene.

    Bromination: The bromine atom is introduced by reacting nitrotoluene with bromine in the presence of a catalyst such as iron(III) bromide.

    Fluorination: The fluorine atom is introduced through a halogen exchange reaction, where the brominated nitrotoluene is treated with a fluorinating agent like potassium fluoride.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

2-Bromo-3-fluoro-6-nitrotoluene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The compound can participate in coupling reactions like the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride, sodium methoxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Coupling: Boronic acids, palladium catalysts.

Major Products:

    Aminotoluene derivatives: from the reduction of the nitro group.

    Biaryl compounds: from coupling reactions.

Scientific Research Applications

2-Bromo-3-fluoro-6-nitrotoluene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-6-nitrotoluene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine or fluorine atoms are replaced by nucleophiles, leading to the formation of new compounds. In reduction reactions, the nitro group is converted to an amine group, which can then participate in further chemical transformations.

Comparison with Similar Compounds

  • 2-Bromo-6-nitrotoluene
  • 3-Fluoro-4-nitrotoluene
  • 2-Fluoro-3-nitrotoluene

Comparison:

2-Bromo-3-fluoro-6-nitrotoluene is unique due to the presence of both bromine and fluorine atoms along with a nitro group on the toluene ring. This combination of substituents imparts distinct chemical reactivity and properties compared to other similar compounds. For instance, the presence of both electron-withdrawing groups (nitro and fluorine) and an electron-donating group (methyl) can influence the compound’s reactivity in electrophilic and nucleophilic reactions.

Properties

IUPAC Name

2-bromo-1-fluoro-3-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-6(10(11)12)3-2-5(9)7(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDOPLZZGRUWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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